4-Methylthiopyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylthiopyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a pyridine ring substituted with a methylthio group at the 4-position and a sulfonamide group at the 3-position. Sulfonamides are well-known for their antimicrobial properties and have been extensively studied for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiopyridine-3-sulfonamide typically involves the sulfonylation of 4-methylthiopyridineCommon reagents used in this synthesis include sulfonyl chlorides and bases such as triethylamine .
Industrial Production Methods: In industrial settings, the production of sulfonamides often involves large-scale sulfonylation reactions under controlled conditions. The use of microwave irradiation has been explored to enhance reaction efficiency and yield. Additionally, the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride has been employed .
Chemical Reactions Analysis
Types of Reactions: 4-Methylthiopyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyridines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties and potential as an enzyme inhibitor.
Medicine: Explored for its potential use in developing new therapeutic agents for bacterial infections and other diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methylthiopyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different structural features.
Sulfadiazine: A sulfonamide used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine for treating bacterial infections in livestock.
Uniqueness: 4-Methylthiopyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methylthio group provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H8N2O2S2 |
---|---|
Molecular Weight |
204.3 g/mol |
IUPAC Name |
4-methylsulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H8N2O2S2/c1-11-5-2-3-8-4-6(5)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
InChI Key |
PLOUCIVACOBALV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=NC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.